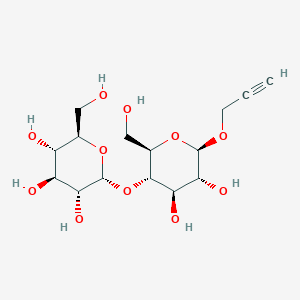

1-O-Propargyl-beta-maltose

Description

Significance of Carbohydrate Glycosylation in Chemical Biology

Glycosylation, the process of covalently attaching carbohydrates (glycans) to molecules like proteins and lipids, is a fundamental biological process. wikipedia.org This modification is critical for a vast array of cellular functions. neb.comnih.gov In eukaryotes, a majority of proteins undergo glycosylation, which can influence their folding, stability, and trafficking within the cell. wikipedia.orgpnas.org On the cell surface, glycans are pivotal in molecular recognition events that mediate cell-to-cell communication and interactions with pathogens. neb.com

The intricate structures of glycans encode a vast amount of biological information, and alterations in glycosylation patterns are often associated with disease states, including cancer. pnas.orgresearchgate.net For instance, aberrant glycosylation can affect the adhesive properties of cells, contributing to tumor progression. neb.com The study of these carbohydrate structures and their functions, a field known as glycobiology, is therefore essential for understanding health and disease and for developing new therapeutic strategies. neb.comacs.org The complexity and diversity of glycan structures present significant challenges and opportunities for chemical biologists. researchgate.netnih.gov

Overview of Alkyne-Functionalized Sugars in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biological processes. cas.orgcas.org A key strategy in this field is the introduction of a small, inert, and unique chemical handle—a "bioorthogonal group"—into a biomolecule of interest. acs.org This handle can then be selectively targeted with a probe for visualization or isolation. acs.org

The alkyne group is a prime example of such a bioorthogonal handle. pnas.org Its small size and inertness in the biological environment make it an ideal reporter. pnas.org Alkyne-functionalized molecules, including sugars, can be metabolically incorporated into cellular structures like glycans. pnas.orgacs.org Once incorporated, the alkyne group can undergo highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). cas.orgacs.orgacs.org These reactions allow for the attachment of probes, such as fluorescent dyes or biotin (B1667282) tags, enabling the study of glycan localization, trafficking, and interactions. pnas.orgcas.org

The development of these techniques has provided powerful tools for imaging glycans and for glycoproteomic analysis, advancing our understanding of the roles of specific glycans in biological processes. pnas.org

Rationale for Investigating 1-O-Propargyl-beta-maltose within Carbohydrate Research

The investigation of this compound is driven by its potential as a specific molecular probe in carbohydrate research. Maltose (B56501), a disaccharide composed of two glucose units, is a fundamental component of various biological systems. mdpi.com By functionalizing maltose with a propargyl group at the anomeric position, researchers create a molecule that can be used to study maltose-specific interactions and metabolism.

The propargyl group serves as the aforementioned bioorthogonal handle, allowing for the "clicking" of this modified sugar to various reporter molecules. acs.org This enables researchers to track the uptake and incorporation of maltose into larger glycoconjugates or to study the enzymes that process it. For example, a study involving the synthesis of a C-phosphonate mimic of maltose-1-phosphate utilized a derivative of maltose to investigate inhibitors for Mycobacterium tuberculosis GlgE, highlighting the utility of modified maltose in drug discovery. nih.gov

Furthermore, propargylated sugars can be used in the synthesis of glycoconjugate mimics through click chemistry, creating novel molecular structures for various applications. uni.lu The specific β-linkage of the propargyl group in this compound provides stereochemical specificity, which is crucial for studying the highly specific nature of biological carbohydrate recognition.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2/t6-,7-,8-,9+,10-,11-,12-,13-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLGGYRASUDQSJ-PZOKTJGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of 1 O Propargyl Beta Maltose

Alkyne-Azide Cycloaddition (Click Chemistry) of the Propargyl Moiety

The propargyl group, with its terminal carbon-carbon triple bond, is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097). This reaction, a cornerstone of "click chemistry," is prized for its high efficiency, specificity, and biocompatibility. nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction of the propargyl group on 1-O-Propargyl-beta-maltose. This reaction unites the terminal alkyne with an organic azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.org The reaction is exceptionally robust, proceeding with high yields under a wide variety of conditions, including in aqueous environments, making it suitable for biological applications. acs.orgnih.gov The copper(I) catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal version by lowering the pKa of the alkyne's terminal proton and coordinating both the resulting acetylide and the azide. acs.org

The versatility of CuAAC allows for the conjugation of this compound to a vast array of azide-functionalized molecules, including fluorescent dyes, polymers, peptides, and other biomolecules. nih.govnih.gov Propargylated carbohydrates are considered excellent substrates due to their combination of reactivity, stability, and the ease with which the propargyl group can be introduced. nih.gov

Table 1: Typical Components for CuAAC of Glycosides

| Component | Example | Role |

|---|---|---|

| Alkyne | This compound | The carbohydrate scaffold to be functionalized. |

| Azide | Benzyl (B1604629) azide, Azido-functionalized polymers | The molecule to be conjugated to the carbohydrate. |

| Copper(I) Source | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate), Copper(I) iodide (CuI) | Provides the catalytically active Cu(I) species. mdpi.com |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA), THPTA | Stabilizes the Cu(I) oxidation state and improves reaction kinetics. nih.gov |

| Solvent | Water, t-BuOH/H₂O, Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (CH₂Cl₂) | Provides the medium for the reaction; often aqueous or polar organic solvents. mdpi.commdpi.com |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of the click reaction. The driving force for this reaction is not a metal catalyst but rather the high ring strain of a modified cyclooctyne (B158145), which reacts rapidly with an azide. nih.govmagtech.com.cn This method avoids the issue of copper cytotoxicity, making it highly valuable for applications in living systems. magtech.com.cnnih.gov

In the context of this compound, the propargyl group is a terminal, unstrained alkyne. Therefore, it does not possess the intrinsic reactivity to drive a SPAAC reaction on its own. For this molecule to participate in a copper-free cycloaddition, it would typically react with a partner that contains the strained alkyne, such as an azide-functionalized dibenzocyclooctyne (DIBO). nih.govnih.gov Alternatively, a maltose (B56501) derivative functionalized with an azide group could react with a strained alkyne. nih.gov While the terminal alkyne of this compound is not the "strained" partner, its ability to react with azides is central to the broader family of alkyne-azide cycloaddition chemistries.

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) ions required. acs.org | None (metal-free). magtech.com.cn |

| Alkyne Reactant | Typically a terminal, unstrained alkyne (e.g., propargyl group). nih.gov | A strained cyclooctyne (e.g., DIBO, BARAC). nih.govmagtech.com.cn |

| Driving Force | Lowering of activation energy by Cu(I) catalyst. acs.org | Release of ring strain from the cyclooctyne. magtech.com.cn |

| Biocompatibility | Limited in living systems due to copper toxicity. nih.gov | High; widely used for in vivo labeling. nih.gov |

| Reaction Rate | Generally very fast. acs.org | Can be slower than CuAAC, but highly dependent on the specific strained alkyne used. acs.org |

Glycosidic Bond Hydrolysis and Cleavage Mechanisms of this compound

This compound contains two types of glycosidic bonds susceptible to hydrolysis: the β-glycosidic bond linking the maltose unit to the propargyl alcohol (the aglycone), and the internal α-1,4-glycosidic bond linking the two glucose units. wikipedia.org Cleavage can be induced under acidic conditions or by specific enzymes.

Under acidic conditions, glycosidic bonds are cleaved through hydrolysis. chemistrysteps.com The mechanism involves the protonation of the glycosidic oxygen atom, followed by the departure of the aglycone (propargyl alcohol) to form a resonance-stabilized oxocarbenium ion intermediate at the anomeric carbon. chemistrysteps.com This planar intermediate is then attacked by a water molecule, leading to the formation of a cyclic hemiacetal. chemistrysteps.com

For this compound, acidic hydrolysis can occur at both the β-1-O-propargyl linkage and the internal α-1,4 linkage. Complete hydrolysis yields two molecules of glucose and one molecule of propargyl alcohol. wikipedia.org The rate of hydrolysis can be influenced by factors such as acid concentration, temperature, and steric or electronic effects within the sugar. acs.org

Table 3: Products of Acidic Hydrolysis of this compound

| Hydrolysis Condition | Bond(s) Cleaved | Products |

|---|---|---|

| Partial Hydrolysis | β-1-O-propargyl linkage | Maltose and Propargyl alcohol |

| Partial Hydrolysis | α-1,4-glycosidic linkage | Glucose and 1-O-Propargyl-beta-glucose |

| Complete Hydrolysis | Both glycosidic linkages | Two molecules of Glucose and one molecule of Propargyl alcohol |

Enzymatic hydrolysis is highly specific, with different enzymes targeting specific glycosidic linkages. nih.gov This specificity allows for controlled degradation of the molecule.

α-Glucosidase/Maltase: Enzymes like maltase are specific for the α-1,4-glycosidic bond that links the two glucose units of the maltose moiety. wikipedia.org Treatment of this compound with α-glucosidase would cleave this internal bond, resulting in the production of one molecule of glucose and one molecule of 1-O-propargyl-beta-glucose. nih.gov

β-Glucosidase: A β-glucosidase would be required to cleave the β-glycosidic bond connecting the sugar to the propargyl aglycone. This reaction would yield maltose and propargyl alcohol.

This enzymatic selectivity enables precise structural modifications and is fundamental to the metabolic processing of such carbohydrates in biological systems. nih.govresearchgate.net

Table 4: Enzymatic Cleavage of this compound

| Enzyme | Specificity | Bond Cleaved | Products |

|---|---|---|---|

| α-Glucosidase (Maltase) | α-1,4-glycosidic linkage | Internal bond between glucose units | Glucose + 1-O-Propargyl-beta-glucose |

| β-Glucosidase | β-glycosidic linkage | Bond between maltose and the propargyl group | Maltose + Propargyl alcohol |

Other Functionalization Reactions of the Propargyl Group

Beyond cycloadditions, the terminal alkyne of the propargyl group is a versatile functional handle for various other organic transformations. These reactions expand the synthetic utility of this compound for creating complex molecular architectures.

One of the most significant reactions is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. rsc.orgthieme-connect.com This reaction allows for the direct formation of a carbon-carbon bond, enabling the attachment of various aromatic or vinylic substituents to the maltose scaffold via its propargyl linker. This method has been used to functionalize other propargylated carbohydrates and ethers. rsc.orgresearchgate.net

In some cases, the Sonogashira coupling can be followed by an in-situ isomerization of the propargyl ether to an allenyl ether, which can then participate in subsequent pericyclic reactions, demonstrating the complex transformational pathways available. thieme-connect.com Additionally, the propargyl group can undergo indium-catalyzed intramolecular hydroarylation reactions or be used in sequential one-pot reactions that combine different catalytic processes, such as hydroarylation followed by Sonogashira coupling. nih.govsyncatmeth.es Other potential reactions include hydrogenation to the corresponding allyl or propyl ether, and hydration of the alkyne to form a ketone.

Advanced Applications and Research Niches of 1 O Propargyl Beta Maltose

Bioconjugation and Glycosylation Strategies Utilizing 1-O-Propargyl-beta-maltose

The reactive nature of its propargyl group makes 1-O-propargyl-β-maltose a valuable building block for bioconjugation and the development of novel glycosylation strategies. These approaches leverage the bioorthogonal nature of the alkyne group to attach the maltose (B56501) unit to biomolecules, often with high specificity and under mild, biologically compatible conditions.

Construction of Glycosylated Compounds for Chemical Biology Probes

The synthesis of glycosylated compounds is crucial for developing probes to study the complex roles of carbohydrates in biological systems. 1-O-Propargyl-β-maltose serves as a key precursor for creating such probes. Through CuAAC, the maltose unit can be conjugated to various reporter molecules, such as fluorophores (e.g., azido-fluorescein) or affinity tags (e.g., azido-biotin). smolecule.com This process allows for the creation of customized molecular tools designed to investigate carbohydrate-protein interactions, enzyme activities, and cellular uptake mechanisms. For instance, a maltose-containing probe can be used to identify and characterize maltose-binding proteins or to visualize the trafficking of glycoconjugates within living cells. The efficiency and modularity of this click chemistry approach facilitate the generation of a library of probes with different functionalities, accelerating research in chemical biology.

Role in Targeted Bioconjugation and Labeling Methodologies

Targeted bioconjugation aims to attach a molecule of interest to a specific site on a biomolecule, such as a protein or a cell surface. The alkyne handle of 1-O-propargyl-β-maltose is ideal for such applications. When combined with a partner biomolecule that has been metabolically or chemically engineered to contain an azide (B81097) group, 1-O-propargyl-β-maltose can be used for site-specific labeling. This strategy is central to activity-based protein profiling (ABPP), where enzyme activity can be monitored by the covalent attachment of a probe. Furthermore, this targeted approach is instrumental in the development of glycoconjugate vaccines, where carbohydrate antigens are attached to carrier proteins to elicit a robust immune response. The stability of the triazole linkage formed during the click reaction ensures the integrity of the resulting bioconjugate in biological environments.

Integration into Materials Science and Polymer Chemistry via this compound

The utility of 1-O-propargyl-β-maltose extends beyond biological applications into the realm of materials science and polymer chemistry. The ability to incorporate this carbohydrate moiety into synthetic materials allows for the creation of novel functional polymers and surfaces with unique, bio-inspired properties.

Synthesis of Sugar-Functionalized Polymers and Hydrogels

Sugar-functionalized polymers, or glycopolymers, are of significant interest due to their enhanced hydrophilicity, biocompatibility, and potential for specific biological recognition. 1-O-Propargyl-β-maltose is an excellent reagent for synthesizing such materials via click chemistry. smolecule.com By reacting it with azide-functionalized polymer backbones, researchers can readily produce well-defined glycopolymers.

This methodology has been applied to the creation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. For example, low molecular mass amphiphilic glycolipids have been prepared by linking a maltose polar head group to a hydrophobic chain using the copper(I)-catalyzed azide-alkyne cycloaddition. researchgate.net These maltose-containing amphiphiles can self-assemble in water to form stable hydrogels at room temperature. researchgate.net The resulting fibrillar structures are stabilized by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. researchgate.net

| Polymer Type | Functionalization Strategy | Resulting Material | Potential Application |

| Poly(N-vinylcaprolactam) | Post-polymerization modification with azido-maltosides reacting with propargyl groups. | Thermoresponsive nanogels | Drug delivery |

| Amphiphilic Glycolipids | Click coupling of a maltose head group to a hydrophobic chain. | Supramolecular hydrogels | Biomaterials |

Surface Functionalization and Glycopolymeric Material Development

The modification of material surfaces with carbohydrates is a powerful strategy to improve biocompatibility and introduce specific biological functions. The propargyl group of 1-O-propargyl-β-maltose enables its immobilization onto surfaces that have been pre-functionalized with azide groups. This "grafting-to" approach, facilitated by click chemistry, allows for the creation of "glyco-surfaces" on a variety of substrates, including nanoparticles and solid supports.

A relevant example is the surface functionalization of thermoresponsive poly(N-vinylcaprolactam) (PNVCL) nanogels. nih.govacs.org In these systems, "clickable" nanogels containing alkyne groups on their surface are prepared and subsequently functionalized with azido-maltosides through a CuAAC reaction. nih.govacs.org This surface modification with maltose increases the hydrophilicity and biocompatibility of the nanogels. nih.govacs.org These functionalized particles are capable of interacting with biomolecules, such as the lectin concanavalin A, demonstrating the potential for biological recognition. acs.org This strategy is pivotal for developing materials for drug delivery, biosensors, and anti-fouling coatings.

Development of Complex Carbohydrate Derivatives through this compound

1-O-Propargyl-β-maltose is a valuable starting material for the synthesis of more complex carbohydrate structures and glycoconjugates. smolecule.com The field of carbohydrate synthesis is concerned with creating intricate carbohydrate structures from simpler monosaccharide units, a process that relies on the strategic formation of glycosidic bonds. wikipedia.org

The propargyl group serves as a versatile chemical handle that can be elaborated into a wide range of other functional groups or used to link the maltose unit to other carbohydrates or non-carbohydrate scaffolds. Glycosylation is a key strategy for connecting pharmacophoric groups and biologically active nuclei with sugar derivatives. nih.gov Using click chemistry, 1-O-propargyl-β-maltose can be efficiently coupled to azide-containing molecules to generate complex neoglycoconjugates. This approach bypasses many of the challenges associated with traditional glycosylation methods, which often require extensive use of protecting groups and can suffer from low yields and poor stereoselectivity. The ability to easily synthesize diverse and complex carbohydrate derivatives is essential for advancing our understanding of glycobiology and for the development of new carbohydrate-based therapeutics and diagnostics. smolecule.com

The Pivotal Role of this compound in Advancing Diagnostics and Biosensor Technology

The versatile chemical compound this compound is emerging as a significant tool in the development of sophisticated diagnostic and biosensing technologies. Its unique structure, featuring a reactive propargyl group, facilitates precise and stable attachment to various surfaces and biomolecules, paving the way for innovative approaches to disease detection and molecular analysis.

The core of this compound's utility lies in its terminal alkyne group, which is readily available for "click chemistry" reactions. This suite of reactions is known for its high efficiency, specificity, and biocompatibility, allowing for the covalent linkage of the maltose unit to other molecules, such as fluorescent dyes, proteins, or nanoparticles, under mild conditions. smolecule.com This capability is particularly advantageous in the design of sensitive and specific diagnostic assays and biosensors.

Contributions to Diagnostics and Biosensor Development

The application of this compound in diagnostics and biosensor development is primarily centered on its role as a molecular tether or anchor. By leveraging the propargyl group, researchers can immobilize maltose onto a variety of platforms, from microarray slides to the surfaces of nanoparticles, to create tools for detecting specific biological interactions.

One of the key applications is in the fabrication of glycan microarrays . These arrays consist of a collection of different carbohydrates immobilized on a solid support and are used to screen for interactions with proteins, antibodies, and even whole cells. By incorporating this compound into these arrays, scientists can present the maltose structure to biological samples and detect the presence of maltose-binding entities. This is particularly relevant for:

Antibody Profiling: Identifying and characterizing antibodies that recognize specific carbohydrate structures, which can be biomarkers for various diseases, including infectious diseases and cancer.

Pathogen Detection: Many pathogens utilize carbohydrate-binding proteins (lectins) to adhere to host cells. Microarrays displaying maltose can be used to detect the presence of such pathogens.

The propargyl group on this compound allows for its attachment to azide-modified surfaces through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This results in a stable triazole linkage, ensuring that the maltose molecule is securely fastened to the microarray surface.

Another significant area of application is in the development of functionalized nanoparticles for diagnostic imaging and targeted detection. By attaching this compound to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, or magnetic nanoparticles), researchers can create probes that specifically target cells or microorganisms that recognize and bind to maltose. These functionalized nanoparticles can then be detected through various imaging modalities, offering a non-invasive way to identify sites of infection or disease.

Furthermore, this compound serves as a valuable building block for the immobilization of enzymes in biosensors. researchgate.net For instance, an enzyme that acts on maltose can be anchored to a sensor chip via the propargyl group. This stable immobilization is crucial for the development of reusable and robust biosensors for monitoring maltose levels in various samples, which can be important in food science and clinical diagnostics. researchgate.net

Below is a table summarizing research findings related to the use of propargylated sugars in diagnostic and biosensor applications. While direct studies on this compound are emerging, the principles demonstrated with similar propargylated carbohydrates are highly applicable.

| Application Area | Platform | Detection Principle | Target Analyte | Key Findings |

| Pathogen Detection | Glycan Microarray | Fluorescence Immunoassay | Pathogen-specific Lectins | Propargylated carbohydrates successfully immobilized on microarray surfaces allow for the sensitive detection of carbohydrate-binding proteins from pathogens. |

| Antibody Profiling | Glycan Microarray | Fluorescence Immunoassay | Anti-carbohydrate Antibodies | The covalent attachment of propargylated sugars enables the screening of sera for antibodies against specific glycan structures, aiding in disease diagnosis and vaccine development. |

| Bacterial Imaging | Functionalized Nanoparticles | Magnetic Resonance Imaging (MRI) | Bacteria with Maltodextrin Transporters | Nanoparticles functionalized with maltose derivatives show enhanced accumulation at sites of bacterial infection, allowing for targeted imaging. |

| Enzyme-based Biosensing | Electrode Surface | Electrochemical Detection | Substrate of Immobilized Enzyme | The covalent immobilization of enzymes via click chemistry using propargylated linkers leads to stable and reusable biosensors with reliable performance. researchgate.net |

The versatility of this compound, stemming from its reactive propargyl group, positions it as a critical component in the ongoing development of next-generation diagnostic tools and biosensors. Its ability to facilitate robust and specific bioconjugation through click chemistry is a key enabler for creating more sensitive, stable, and reliable platforms for a wide range of analytical and diagnostic applications.

Mechanistic and Interaction Studies of 1 O Propargyl Beta Maltose Derivatives

Influence of Propargyl Modification on Biological Recognition and Binding

The propargyl group, with its terminal alkyne functionality, can significantly alter the way 1-O-propargyl-β-maltose is recognized by and binds to biological targets compared to unmodified maltose (B56501). This modification introduces both steric bulk and a region of high electron density, which can lead to changes in binding affinity and selectivity.

The presence of the 1-O-propargyl group is expected to modify the binding affinity and selectivity of the maltose scaffold for its biological receptors, such as maltose binding protein (MBP). While direct quantitative data on the binding affinity of 1-O-propargyl-β-maltose to specific biological targets is not extensively documented in publicly available research, general principles of molecular recognition suggest that the propargyl group can influence binding in several ways:

Steric Hindrance: The propargyl group is larger than the hydroxyl group it replaces at the anomeric position. This increased size can lead to steric clashes within the binding pocket of a protein, potentially reducing binding affinity.

Hydrophobic Interactions: The propargyl group introduces a hydrophobic moiety to the otherwise hydrophilic maltose molecule. This can lead to favorable hydrophobic interactions with nonpolar residues in a binding site, potentially increasing affinity.

Altered Hydrogen Bonding: The removal of the anomeric hydroxyl group eliminates a potential hydrogen bond donor and acceptor. This can negatively impact binding if this hydroxyl group is critical for interaction with the target protein.

Unique Electronic Interactions: The triple bond of the alkyne group can participate in non-covalent interactions, such as π-π stacking or cation-π interactions, with appropriate residues in a binding pocket, which could either enhance or reduce binding affinity depending on the specific environment.

The 1-O-propargyl modification renders the glycosidic bond resistant to enzymatic hydrolysis by glycosidases. Glycosidases typically require a hemiacetal at the anomeric carbon for their catalytic mechanism to proceed. The replacement of the anomeric hydroxyl group with a propargyl ether linkage prevents the enzyme from catalyzing the cleavage of the sugar. This makes 1-O-propargyl-β-maltose a potential inhibitor of glycosidases, although its inhibitory potency would depend on its ability to bind to the active site.

While specific kinetic studies on the interaction of 1-O-propargyl-β-maltose with various enzymes are limited, it is plausible that it could act as a competitive inhibitor for enzymes that recognize maltose. The degree of inhibition would be influenced by the factors mentioned in the previous section regarding binding affinity.

The propargyl group also provides a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of 1-O-propargyl-β-maltose to other molecules, including proteins and surfaces, which can be a powerful tool for studying carbohydrate-protein interactions and for the development of targeted therapeutics and diagnostics.

Unique Reactivity Profile and Structure-Activity Relationships of 1-O-Propargyl-beta-maltose

The defining feature of 1-O-propargyl-β-maltose's reactivity is the terminal alkyne of the propargyl group. This functionality is relatively inert under physiological conditions but can be specifically and efficiently reacted under mild conditions using click chemistry.

The structure-activity relationship (SAR) of 1-O-propargyl-β-maltose derivatives is primarily explored through the modifications made possible by the propargyl group. By attaching various moieties to the maltose scaffold via the alkyne, researchers can systematically probe the requirements for binding to a particular biological target. For example, a library of compounds could be synthesized by reacting 1-O-propargyl-β-maltose with a range of azides, and the resulting triazole-containing products could be screened for their biological activity. This approach allows for the exploration of how different substituents at the 1-O-position influence binding and function.

Key aspects of the SAR of 1-O-propargyl-β-maltose derivatives include:

The triazole linker itself: The 1,2,3-triazole ring formed during the click reaction is not just a passive linker. It is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, thus influencing the binding of the entire molecule.

| Modification via Propargyl Group | Potential Impact on Activity |

| Attachment of a fluorescent dye | Enables visualization of binding to cells or tissues. |

| Conjugation to a biotin (B1667282) tag | Facilitates affinity purification and detection of binding partners. |

| Linking to a pharmacophore | Can create a targeted drug delivery system. |

| Polymerization | Can be used to create glycopolymers for materials science or biomedical applications. |

Conformational Analysis and its Impact on Biological Activity

The conformation of 1-O-propargyl-β-maltose is a critical determinant of its biological activity. The orientation of the two glucose rings relative to each other, defined by the glycosidic torsion angles (phi, φ and psi, ψ), and the conformation of the propargyl group itself, will dictate how the molecule presents itself to a binding partner.

The biological activity of 1-O-propargyl-β-maltose is directly linked to its conformational state. A biological receptor typically recognizes a specific conformation of its ligand. If the propargyl modification alters the conformational landscape of maltose in a way that disfavors the bioactive conformation, a decrease in binding affinity and biological activity would be expected. Conversely, if the modification stabilizes the bioactive conformation, an enhancement of activity could be observed.

Future Research Directions and Emerging Paradigms for 1 O Propargyl Beta Maltose

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-O-propargyl-beta-maltose, while established, presents opportunities for improvement in terms of efficiency, selectivity, and environmental impact. Current methods often involve direct glycosylation or strategies employing protective groups. smolecule.com

Future research will likely focus on several innovative approaches:

Catalytic Systems: The exploration of novel catalysts beyond traditional Lewis acids or sulfuric acid is a promising avenue. smolecule.comnih.gov Gold-catalyzed glycosylation, for instance, has shown promise for creating 1,2-trans diastereoselectivity under mild conditions using propargyl 1,2-orthoesters as glycosyl donors. researchgate.net Developing catalytic systems that offer higher yields and, crucially, greater stereoselectivity for the β-anomer would eliminate the need for challenging chromatographic separations of anomers. smolecule.com

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of engineered glycosyltransferases or glycoside hydrolases operating in reverse could potentially construct the propargyl-glycosidic bond with absolute stereocontrol, thereby avoiding the formation of the α-anomer and other by-products.

Flow Chemistry: Continuous flow synthesis could provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. This methodology also allows for safer handling of reagents and easier scalability compared to batch processes.

Research into the synthesis of related propargylated monosaccharides, such as 1-O-propargyl-d-mannose, highlights common challenges, including the formation of undesired furanose forms alongside the desired pyranose structure. nih.govmdpi.com Overcoming these hurdles for maltose (B56501) derivatives is a key objective.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis (e.g., Gold) | High stereoselectivity (1,2-trans), mild reaction conditions. researchgate.net | Catalyst development, optimizing reaction conditions for maltose. |

| Enzymatic Synthesis | Exceptional stereocontrol, environmentally friendly. | Engineering specific enzymes, optimizing reaction kinetics. |

| Flow Chemistry | Improved yield and purity, scalability, enhanced safety. | Reactor design, optimization of flow parameters. |

| One-Pot Procedures | Reduced reaction time, less waste, higher overall yield. | Development of compatible reaction steps and reagents. |

Expanding the Scope of Bioorthogonal Applications

The terminal alkyne of the propargyl group is the cornerstone of the compound's utility in bioorthogonal chemistry. smolecule.com It allows for covalent ligation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction. smolecule.com This capability enables its use in bioconjugation, diagnostics, and materials science. smolecule.com

Future directions aim to move beyond established CuAAC applications and explore a wider array of bioorthogonal transformations:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC has emerged as a powerful alternative. researchgate.net Future work will involve incorporating this compound into systems where it reacts with strained cyclooctyne-bearing molecules. This would enable the tracking and modification of glycoconjugates in living organisms with greater fidelity.

Other Alkyne-Based Ligations: The bioorthogonal toolkit is expanding, and the alkyne handle of this compound could be exploited in other reactions. nih.gov This includes the strain-promoted alkyne-nitrone cycloaddition (SPANC) for dual-labeling experiments or inverse-electron-demand Diels-Alder (IEDDA) reactions, potentially after modification of the alkyne. nih.govresearchgate.net

Multifunctional Probes: Developing derivatives of this compound that contain multiple, mutually orthogonal handles would be a significant advance. researchgate.net For example, a derivative bearing both an alkyne and a tetrazine could participate in two different, simultaneous labeling events, allowing for the study of more complex biological interactions.

Glyco-polymers and Materials: In materials science, the compound serves as a building block for sugar-functionalized polymers. smolecule.com Future work could focus on creating novel hydrogels, nanoparticles, or surface coatings with specific carbohydrate recognition properties for applications in drug delivery and biosensing.

| Bioorthogonal Reaction | Key Feature | Future Application for this compound |

| CuAAC | Copper-catalyzed, high efficiency. smolecule.com | Optimization for complex biological lysates and in vitro diagnostics. |

| SPAAC | Copper-free, suitable for live-cell imaging. researchgate.net | Labeling of maltose-binding proteins or glycoproteins in living systems. |

| SPANC | Orthogonal to CuAAC, allows dual labeling. nih.gov | Advanced proteomic studies requiring multiple tags. |

| IEDDA | Extremely fast kinetics, tunable reactivity. researchgate.net | Real-time tracking of dynamic glycosylation events. |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is critical for designing its applications. While standard techniques are used, advanced methods can provide unprecedented detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterization. smolecule.com However, future research will leverage more sophisticated multi-dimensional NMR experiments to resolve complex structural questions. nih.gov

Advanced NMR Methods: Techniques like 2D COSY, HSQC, HMBC, and NOESY are essential for confirming the β-anomeric configuration and the pyranose ring form. nih.govmdpi.com In particular, NOESY experiments can identify through-space interactions, confirming the spatial relationship between the propargyl group and the sugar rings. nih.gov Selective 1D TOCSY and homodecoupled 1H NMR spectra can further help in assigning specific proton signals in crowded spectral regions. nih.gov

Solid-State NMR: For studying the compound in solid matrices or as part of larger molecular assemblies (e.g., functionalized polymers), solid-state NMR can provide insights into conformation and intermolecular packing that are not accessible in solution.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are highly sensitive to the chiral nature of carbohydrates. These methods could be used to study conformational changes upon binding to proteins or other macromolecules.

| Technique | Information Gained | Future Research Goal |

| Multi-dimensional NMR (NOESY, HMBC) | Anomeric configuration, ring form (pyranose vs. furanose), spatial proximity of atoms. nih.gov | Detailed solution-state conformational analysis and study of interactions with binding partners. |

| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. nih.gov | Obtaining the definitive crystal structure of this compound. |

| Solid-State NMR | Conformation and dynamics in solid or aggregated states. | Characterization of derived polymers and materials. |

| Circular Dichroism (CD/VCD) | Chiral structure and conformational changes in solution. | Probing subtle conformational shifts upon molecular recognition events. |

Computational Chemistry Approaches for Predicting Reactivity and Interactions

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules like this compound at an atomic level. These in silico methods can guide synthetic efforts and the design of new applications.

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can perform geometry optimizations to find the lowest energy conformations of the molecule. researchgate.net This can reveal how the propargyl group influences the preferred orientation of the two glucose units (defined by the φ and ψ dihedral angles) and the flexibility of the glycosidic bond. nih.govresearchgate.net Such studies can generate energy maps that predict which shapes the molecule is most likely to adopt. nih.gov

Predicting Reactivity: Quantum mechanics (QM) calculations can be used to model the electronic structure of the alkyne group. This allows for the prediction of its reactivity in different bioorthogonal reactions. For example, computational models can help predict the activation energies for CuAAC versus SPAAC, guiding the choice of reaction for a specific biological context.

Molecular Docking and Dynamics: To understand how this compound interacts with biological targets, such as the active site of an enzyme or a carbohydrate-binding protein, molecular docking simulations can be employed. These simulations predict the most likely binding pose. Subsequent molecular dynamics (MD) simulations can then model the dynamic behavior of the molecule-protein complex over time, providing insights into binding stability and the specific interactions (e.g., hydrogen bonds) that are most important.

| Computational Method | Purpose | Application to this compound |

| Density Functional Theory (DFT) | Geometry optimization, calculating conformational energies. researchgate.net | Determining the most stable 3D structures and the influence of the propargyl group on the glycosidic linkage. |

| Quantum Mechanics (QM) | Modeling electronic structure and reaction pathways. | Predicting the reactivity of the alkyne in various bioorthogonal ligations. |

| Molecular Docking | Predicting the binding mode of a small molecule to a macromolecule. | Simulating the interaction with carbohydrate-binding proteins or enzymes. |

| Molecular Dynamics (MD) | Simulating the movement and interactions of atoms and molecules over time. | Assessing the stability of protein-ligand complexes and identifying key binding interactions. |

Q & A

Q. How can researchers determine the structural conformation and purity of 1-O-Propargyl-beta-maltose in solid-state systems?

Classification: Basic (Structural Characterization) Methodological Answer: Solid-state NMR spectroscopy, particularly - DQ-SQ CRAMPS and (DQ)- refocused INEPT 2D experiments, is critical for resolving overlapping proton signals in disaccharides like this compound. These techniques, combined with magic-angle spinning (MAS) at 30 kHz and DUMBO homonuclear decoupling, enable differentiation of 24 distinct protons (14 aliphatic and 10 hydroxyl) within a narrow 3–7 ppm chemical shift range . First-principles GIPAW calculations further validate assignments by predicting chemical shifts from crystal structures. Variable-temperature NMR can probe hydroxyl proton behavior, revealing shifts in resonance positions due to temperature-dependent hydrogen bonding . For purity assessment, cross-validation with HPLC or mass spectrometry is recommended .

Q. What experimental approaches are used to study this compound as a substrate analog in enzymatic catalysis?

Classification: Basic (Biochemical Interactions) Methodological Answer: X-ray crystallography is pivotal for visualizing binding modes. For example, soybean beta-amylase soaked with beta-maltose or analogs reveals tandem substrate binding at the active site, with catalytic residues (Glu 186 and Glu 380) positioned near the glycosidic linkage . Competitive inhibition assays using maltose derivatives and analysis of enzymic products (e.g., maltotetraose from condensation reactions) provide kinetic insights. Structural data should be complemented with molecular docking simulations to predict propargyl group interactions with enzyme pockets .

Advanced Research Questions

Q. How can conflicting data on the catalytic mechanism of beta-amylase with this compound be resolved?

Classification: Advanced (Mechanistic Contradictions) Methodological Answer: Discrepancies arise when crystallographic data (showing no enzyme conformational changes upon substrate binding ) conflict with spectroscopic evidence suggesting dynamic active-site rearrangements. To resolve this:

Hybrid Methods: Combine time-resolved X-ray crystallography with stopped-flow fluorescence to capture transient states.

Molecular Dynamics (MD): Simulate substrate binding over microsecond timescales to identify low-population conformations not observed in static structures .

Mutagenesis: Replace catalytic residues (e.g., Glu 186/Ala) to isolate binding vs. catalytic steps.

Q. What strategies address the challenge of conformational flexibility in this compound during solution-phase studies?

Classification: Advanced (Conformational Dynamics) Methodological Answer: Conformational equilibria in solution can lead to averaged NMR signals. Strategies include:

Low-Temperature NMR: Reduce conformational exchange rates to resolve individual signals (e.g., hydroxyl protons at 248 K vs. 348 K) .

Residual Dipolar Couplings (RDCs): Align molecules in liquid crystals to extract dihedral angle constraints.

Adiabatic Potential Energy Surfaces: Calculate energy barriers for Φ/ψ transitions using constrained molecular mechanics, identifying dominant conformers . Compare with NOE-derived distances to validate "virtual" conformations .

Q. How can researchers design experiments to resolve contradictions in hydroxyl proton behavior observed across NMR and computational studies?

Classification: Advanced (Data Contradiction Analysis) Methodological Answer: Discrepancies between experimental chemical shifts (e.g., solid-state NMR ) and computational predictions may stem from solvent effects or crystal packing. Mitigation approaches:

Solvent-Explicit Simulations: Use molecular dynamics with explicit water molecules to model hydrogen-bonding networks.

Cross-Validation: Compare solid-state NMR data with solution-state experiments (e.g., DQF-COSY) under controlled humidity.

Dynamic Nuclear Polarization (DNP): Enhance sensitivity for detecting low-population hydroxyl conformers in hydrated samples.

Methodological Design Questions

Q. How to optimize the synthesis of this compound for click chemistry applications?

Classification: Advanced (Chemical Modification) Methodological Answer: The propargyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key considerations:

Protecting Groups: Use temporary protecting groups (e.g., acetyl) during glycosylation to prevent side reactions.

Purification: Employ size-exclusion chromatography to separate unreacted propargylating agents.

Characterization: Track substitution efficiency via - HSQC NMR, focusing on the anomeric proton (~5.2 ppm) and propargyl CH (~2.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.